Fumonisin B2

Vue d'ensemble

Description

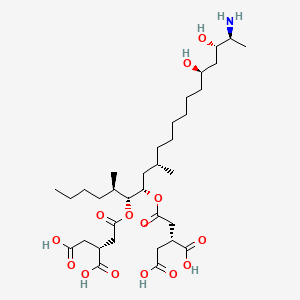

Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . This compound is more cytotoxic than fumonisin B1 and inhibits sphingosine acyltransferase . This compound frequently contaminates maize and other crops, posing significant health risks to humans and animals .

Applications De Recherche Scientifique

Fumonisin B2 has numerous scientific research applications. It is used as a standard for the detection of fumonisins in corn-based food products by high-performance liquid chromatography . In biology, it serves as a tool for exploring sphingolipid metabolism and its effects on cell signaling pathways . In medicine, this compound is studied for its potential carcinogenic effects and its role in diseases such as esophageal cancer and neural tube defects . Industrially, it is used to assess contamination levels in animal feed and food products .

Mécanisme D'action

Target of Action

Fumonisin B2 primarily targets the enzyme sphingosine acyltransferase, also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are vital components of cell membranes and have various biological functions .

Mode of Action

this compound interacts with its target by acting as a potent inhibitor of ceramide synthase . By inhibiting this enzyme, this compound disrupts the normal metabolism of sphingolipids . This disruption can lead to an accumulation of sphingoid bases and a decrease in complex sphingolipids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . The inhibition of ceramide synthase by this compound leads to a disruption in the balance of sphingolipids within the cell . This disruption can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that this compound can be found in various agricultural commodities, particularly maize, indicating that it can be absorbed and distributed in organisms that consume these commodities .

Result of Action

The disruption of sphingolipid metabolism by this compound can lead to various molecular and cellular effects. It has been reported that this compound is more cytotoxic than Fumonisin B1 . The cytotoxicity of this compound is likely due to the induction of apoptosis, or programmed cell death, in affected cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Fusarium fungi is affected by environmental conditions such as temperature and humidity . Furthermore, the contamination of agricultural commodities by this compound can be influenced by factors such as crop variety, geographical location, and storage conditions .

Analyse Biochimique

Biochemical Properties

Fumonisin B2 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases (CerSs) . This interaction disrupts sphingolipid metabolism, which plays a crucial role in various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of sphingosine acyltransferase . This inhibition disrupts the normal functioning of sphingolipid metabolism, leading to various downstream effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown that this compound can cause changes in the effects of this product over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been reported that exposure to this compound or its hydrolyzed form can lead to significant decreases in body weight and tissue weight in broilers .

Metabolic Pathways

This compound is involved in the metabolic pathway of sphingolipid metabolism . It interacts with ceramide synthases (CerSs), an enzyme involved in this pathway .

Transport and Distribution

It is known that this compound and other fumonisins frequently contaminate maize and other crops .

Subcellular Localization

Given its role in inhibiting ceramide synthases (CerSs), it is likely that it localizes to areas of the cell where these enzymes are present .

Méthodes De Préparation

Fumonisin B2 can be prepared from maize culture inoculated with Fusarium moniliforme. The targeted B-series fumonisins are first extracted with acetonitrile/water (50:50, v/v) and then purified using MAX cartridges . Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds . Another method involves ultrasonic extraction with methanol-water (3:1, v/v) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rapid determination .

Analyse Des Réactions Chimiques

Fumonisin B2 undergoes various chemical reactions, including inhibition of ceramide synthase through competitive antagonism, causing accumulation and reduction of ceramide-related lipids . It disrupts sphingolipid metabolism, leading to toxic effects in plants and animals . Common reagents and conditions used in these reactions include liquid chromatography and mass spectrometry for detection and analysis . Major products formed from these reactions are often less toxic metabolites .

Comparaison Avec Des Composés Similaires

Fumonisin B2 is structurally similar to fumonisin B1 and fumonisin B3, with this compound lacking one hydroxy group compared to fumonisin B1 . Fumonisin B1 is the most potent and common fumonisin, while fumonisin B3 is less cytotoxic . All three compounds are diesters of propane-1,2,3-tricarboxylic acid with similar long-chain aminopolyol backbones . This compound is unique in its higher cytotoxicity and specific inhibition of sphingosine acyltransferase .

Propriétés

Numéro CAS |

116355-84-1 |

|---|---|

Formule moléculaire |

C34H59NO14 |

Poids moléculaire |

705.8 g/mol |

Nom IUPAC |

(2R)-2-[2-[(5R,6R,7S,9R,16S,18S,19R)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21-,22-,23-,24-,25+,26+,27+,32-/m1/s1 |

Clé InChI |

UXDPXZQHTDAXOZ-RICXGBSCSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

SMILES isomérique |

CCCC[C@@H](C)[C@H]([C@H](C[C@H](C)CCCCCC[C@@H](C[C@@H]([C@@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |

SMILES canonique |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fumonisin B2; CCRIS 4434; CCRIS4434; CCRIS-4434 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fumonisin B2?

A1: this compound (FB2), similar to its structural analogue Fumonisin B1, disrupts sphingolipid metabolism. [, , ] It does so by inhibiting ceramide synthase, a key enzyme in the biosynthesis of sphingolipids. []

Q2: What are the downstream consequences of FB2's interference with sphingolipid metabolism?

A2: The inhibition of ceramide synthase by FB2 leads to an accumulation of sphinganine and a decrease in complex sphingolipids. [, , ] This disruption in the balance of sphingolipids can trigger various cellular responses, including apoptosis, oxidative stress, and inflammation. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C42H71NO15, and its molecular weight is 827.99 g/mol. []

Q4: Are there any characteristic spectroscopic data available for this compound identification?

A4: Yes, this compound can be identified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The presence of an amino group, identifiable by a peak at 1636-1639 cm-1, is a strong indicator of FB2 presence in samples. [] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for FB2 identification and quantification. [, , , ]

Q5: Which fungi are known to produce this compound?

A5: While this compound was initially associated with Fusarium species, recent research has revealed its production by Aspergillus niger. [, , , , ] This finding is significant because A. niger is commonly used in various industrial processes and is present in a wide range of food products. []

Q6: Do all strains of Aspergillus niger produce FB2?

A6: No, not all A. niger strains produce FB2. Research suggests that the presence of the fum8 gene, part of the fumonisin biosynthetic gene cluster, is correlated with FB2 production in A. niger. []

Q7: Are there specific environmental conditions that favor FB2 production?

A7: Yes, certain factors influence FB2 production. Studies have shown that A. niger produces more FB2 in media with high sugar or salt content, indicating that water activity plays a crucial role. [] Additionally, temperatures between 25-30°C appear to be optimal for FB2 production by A. niger. []

Q8: In which food and feed products has this compound been detected?

A8: this compound has been detected in various products, including:

- Cereals: Corn, wheat, and rice. []

- Dried fruits: Raisins and figs. [, ]

- Beverages: Coffee, wine, and beer. [, , ]

- Spices: Chilli, paprika, and ginger. []

Q9: Does the processing of food products affect FB2 levels?

A9: While some studies suggest FB2 is relatively stable during processing, research is ongoing to fully understand the impact of different processing methods on FB2 levels in food. [] For instance, FB2 can bind to components in corn-based products during processing, leading to the formation of “bound fumonisins” that might be missed by standard analytical methods. []

Q10: What are the known toxic effects of this compound in animals?

A10: Similar to FB1, FB2 disrupts sphingolipid metabolism in animals. [, ] Studies have shown that it can cause:

- Liver and kidney damage: In poultry, FB2 exposure has been linked to liver and kidney damage, even at relatively low levels. [, ]

- Immune suppression: FB2 exposure can suppress the immune system in poultry, making them more susceptible to infections. []

Q11: What are the common methods used for the detection and quantification of this compound?

A11: The most common methods used for FB2 analysis include:

- HPLC coupled with fluorescence detection: This method involves derivatizing FB2 with a fluorescent reagent before HPLC separation and detection. []

- HPLC coupled with MS or MS/MS: This technique offers high sensitivity and selectivity for FB2 detection and quantification in complex matrices. [, , , ]

- FTIR spectroscopy: This method provides a rapid screening tool for identifying FB2 based on its spectral fingerprint. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.